![molecular formula C15H16F3NO B2848693 2-(2,4-Difluorophenyl)-1-(3-fluoro-8-azabicyclo[3.2.1]octan-8-yl)ethanone CAS No. 2310158-12-2](/img/structure/B2848693.png)
2-(2,4-Difluorophenyl)-1-(3-fluoro-8-azabicyclo[3.2.1]octan-8-yl)ethanone
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Overview
Description
2-(2,4-Difluorophenyl)-1-(3-fluoro-8-azabicyclo[3.2.1]octan-8-yl)ethanone, also known as DFHO, is a synthetic compound that has gained attention in the scientific community due to its potential applications in various fields. DFHO belongs to the class of compounds known as ketones and is used as a chemical intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism of action of 2-(2,4-Difluorophenyl)-1-(3-fluoro-8-azabicyclo[3.2.1]octan-8-yl)ethanone is not fully understood, but it is believed to act by inhibiting the activity of certain enzymes involved in the inflammatory response. It has also been shown to interact with receptors on the surface of cancer cells, leading to their death.
Biochemical and Physiological Effects
2-(2,4-Difluorophenyl)-1-(3-fluoro-8-azabicyclo[3.2.1]octan-8-yl)ethanone has been shown to have a number of biochemical and physiological effects. It has been found to reduce the production of pro-inflammatory cytokines, such as interleukin-1β and tumor necrosis factor-α. 2-(2,4-Difluorophenyl)-1-(3-fluoro-8-azabicyclo[3.2.1]octan-8-yl)ethanone has also been shown to induce apoptosis in cancer cells, leading to their death.
Advantages and Limitations for Lab Experiments
2-(2,4-Difluorophenyl)-1-(3-fluoro-8-azabicyclo[3.2.1]octan-8-yl)ethanone has several advantages as a research tool. It is relatively easy to synthesize and is stable under a wide range of conditions. 2-(2,4-Difluorophenyl)-1-(3-fluoro-8-azabicyclo[3.2.1]octan-8-yl)ethanone is also relatively non-toxic, making it safe to use in laboratory experiments. However, one limitation of 2-(2,4-Difluorophenyl)-1-(3-fluoro-8-azabicyclo[3.2.1]octan-8-yl)ethanone is that its mechanism of action is not fully understood, making it difficult to interpret the results of experiments.
Future Directions
There are several potential future directions for research involving 2-(2,4-Difluorophenyl)-1-(3-fluoro-8-azabicyclo[3.2.1]octan-8-yl)ethanone. One area of interest is its potential as an anti-cancer agent. Further studies are needed to determine its efficacy against different types of cancer and to investigate its mechanism of action. 2-(2,4-Difluorophenyl)-1-(3-fluoro-8-azabicyclo[3.2.1]octan-8-yl)ethanone may also have potential as a treatment for inflammatory diseases, such as rheumatoid arthritis. Future research may focus on investigating its safety and efficacy in animal models of disease. Additionally, 2-(2,4-Difluorophenyl)-1-(3-fluoro-8-azabicyclo[3.2.1]octan-8-yl)ethanone may be used as a starting point for the development of other novel compounds with potential therapeutic applications.
Synthesis Methods
2-(2,4-Difluorophenyl)-1-(3-fluoro-8-azabicyclo[3.2.1]octan-8-yl)ethanone can be synthesized using a multi-step process involving the reaction of several reagents. The first step involves the reaction of 2,4-difluorobenzaldehyde with 3-fluoro-8-azabicyclo[3.2.1]octane to form the corresponding imine. The imine is then reduced to the amine using a reducing agent such as sodium borohydride. The final step involves the reaction of the amine with ethyl chloroformate to form the ketone.
Scientific Research Applications
2-(2,4-Difluorophenyl)-1-(3-fluoro-8-azabicyclo[3.2.1]octan-8-yl)ethanone has been used in scientific research to investigate its potential as a therapeutic agent. It has been found to have anti-inflammatory properties and has been shown to inhibit the production of pro-inflammatory cytokines. 2-(2,4-Difluorophenyl)-1-(3-fluoro-8-azabicyclo[3.2.1]octan-8-yl)ethanone has also been investigated for its potential as an anti-cancer agent. Studies have shown that it can induce apoptosis in cancer cells and inhibit tumor growth.
properties
IUPAC Name |
2-(2,4-difluorophenyl)-1-(3-fluoro-8-azabicyclo[3.2.1]octan-8-yl)ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16F3NO/c16-10-2-1-9(14(18)8-10)5-15(20)19-12-3-4-13(19)7-11(17)6-12/h1-2,8,11-13H,3-7H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HBHIPWSYTFYCNR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC(CC1N2C(=O)CC3=C(C=C(C=C3)F)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16F3NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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